molecular formula C13H12O2 B1330210 alpha-Methyl-1-naphthaleneacetic acid CAS No. 3117-51-9

alpha-Methyl-1-naphthaleneacetic acid

Cat. No. B1330210
CAS RN: 3117-51-9
M. Wt: 200.23 g/mol
InChI Key: VKCNNDPZFOVURD-UHFFFAOYSA-N
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Description

Alpha-Methyl-1-naphthaleneacetic acid, also known as 1-Naphthaleneacetic acid (NAA), is a synthetic phytohormone auxin that is added to cell culture media such as Murashige & Skoog media and Chu’s N6 media . It is a colorless solid that is soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .


Synthesis Analysis

The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported in some patents and papers . The yield of the reaction can be influenced by various factors such as the type of catalyst used, reaction temperature, and reaction time .


Molecular Structure Analysis

The molecular formula of 1-Naphthaleneacetic acid is C12H10O2 . It has a molecular weight of 186.21 . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .


Physical And Chemical Properties Analysis

1-Naphthaleneacetic acid is a colorless solid that is soluble in organic solvents . It has a melting point of 135 °C . The solubility in water is 0.42 g/L at 20 °C .

Scientific Research Applications

Horticulture

Field: Horticulture

Application

NAA is an ingredient in many commercial horticultural products. It is a rooting agent and is used for the vegetative propagation of plants from stem and leaf cuttings .

Methods: NAA is applied to the cuttings of plants to promote root growth and development .

Results: The application of NAA results in the successful vegetative propagation of plants, allowing for the growth of new plants from cuttings .

Plant Tissue Culture

Field: Plant Tissue Culture

Application: NAA is also used for plant tissue culture .

Methods: In plant tissue culture, NAA is added to the culture medium to promote the growth and development of plant tissues .

Results: The addition of NAA to the culture medium results in the successful growth and development of plant tissues in vitro .

Agriculture

Field: Agriculture

Application

NAA is widely used in agriculture for various purposes. It is understood to prevent premature dropping and thinning of fruits from stems .

Methods

NAA is applied after blossom fertilization. It must be applied in concentrations ranging from 20–100 μg/mL .

Results: The application of NAA results in the prevention of premature fruit drop, thereby increasing crop yield .

DNA Interaction Studies

Field: Molecular Biology

Application: NAA has been studied for its interaction with DNA, specifically calf thymus DNA (ctDNA) .

Methods: The interaction of NAA with ctDNA was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form .

Cellulose Fiber Formation

Field: Plant Physiology

Application: NAA has been shown to greatly increase cellulose fiber formation in plants .

Methods: NAA is applied to plants in combination with another phytohormone called gibberellic acid .

Results: The application of NAA and gibberellic acid results in increased cellulose fiber formation in plants .

Fruit Size Increase

Field: Plant Physiology

Application: Different concentrations and application frequencies of NAA were sprayed on the leaves and fruits of giant pumpkin at different growth stages to determine their effects and the mechanism responsible for fruit size increase .

Methods: NAA is sprayed on the leaves and fruits of giant pumpkin at different growth stages .

Results: The application of NAA results in an increase in the size of the fruit .

Digestive Health

Field: Medicine

Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Methods: NAA is administered as a drug to patients suffering from these conditions .

Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .

Environmental Toxicology

Field: Environmental Toxicology

Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .

Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .

Digestive Health

Field: Medicine

Application: NAA is used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Methods: NAA is administered as a drug to patients suffering from these conditions .

Results: The application of NAA helps in alleviating digestive problems and improving the functionality of the gallbladder and bile ducts .

Environmental Toxicology

Field: Environmental Toxicology

Application: NAA, having high-quality biological activity and great yield-increasing potential in agricultural production, can affect the balance of the human metabolism and damage the body if it is used in high quantity for a long time .

Methods: The interaction of NAA with calf thymus DNA (ctDNA) was investigated under simulated human physiological acidity (pH 7.4) using fluorescence, ultraviolet-visible absorption, and circular dichroism spectroscopy combined with viscosity measurements and molecular simulation techniques .

Results: The binding of NAA induced the transformation of the secondary structure of ctDNA from B-form to A-form . These researches will help to understand the hazards of NAA to the human body more comprehensively and concretely, to better guide the use of NAA in industry and agriculture .

Safety And Hazards

1-Naphthaleneacetic acid is considered to be only slightly toxic but when at higher concentrations it can be toxic to animals . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not breathe dust, and do not ingest .

Future Directions

The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid is an area of ongoing research . Improvements in the yield of the reaction are being sought by optimizing various factors such as the type of catalyst used, reaction temperature, and reaction time .

properties

IUPAC Name

2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCNNDPZFOVURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953257
Record name 2-(Naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-1-naphthaleneacetic acid

CAS RN

3117-51-9
Record name 2-(1-Naphthyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3117-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneacetic acid, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Naphthylacetic acid (10 g, 53.7 mmol) is dissolved in dry THF (150 mL) under nitrogen. The solution is cooled to −10° C., treated with 1.6M butyl lithium in hexanes (72 mL, 115 mmol), and stirred for 15 minutes. A solution of iodomethane (3.7 mL, 59.4 mmol) in dry THF (50 mL) is added, and the mixture is allowed to warm to room temperature and stir for several hours. The solvent is removed in vacuo, and the residue dissolved in 5% sodium hydroxide solution (500 mL), washed with ether (3×200 mL), and then acidified by the addition of 6N hydrochloric acid. The aqueous is then extracted with dichloromethane (3×200 mL), the organic extracts are dried over sodium sulfate, and the solvent removed to leave 2-(1-naphthyl)propionic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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